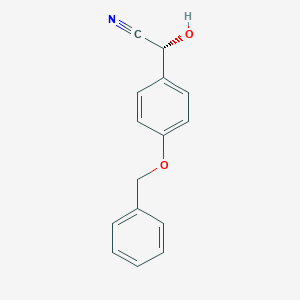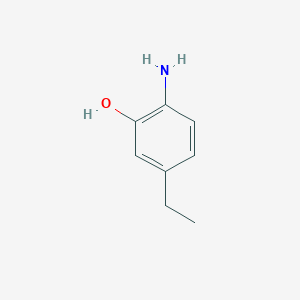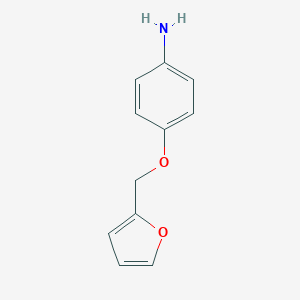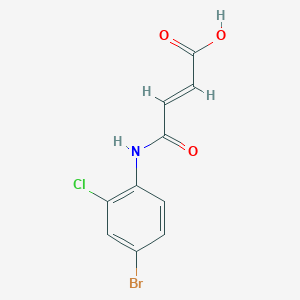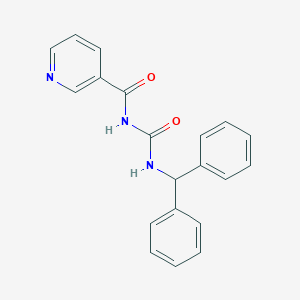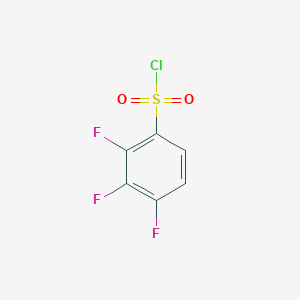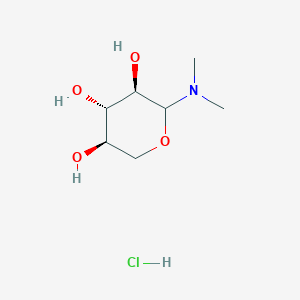
N-D-Xylosyldimethylamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-D-Xylosyldimethylamine hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biochemical and physiological research. It is a derivative of xylose, which is a natural sugar found in many fruits and vegetables. The compound has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied. In
Wirkmechanismus
The mechanism of action of N-D-Xylosyldimethylamine hydrochloride is not fully understood. However, it is believed to act as a glycosyl donor in various glycosylation reactions. The compound has been shown to react with various acceptor molecules, including amino acids, peptides, and lipids, to form glycosylated products. The resulting glycosylated products have been shown to have various biological activities, including antimicrobial, antitumor, and immunomodulatory activities.
Biochemische Und Physiologische Effekte
N-D-Xylosyldimethylamine hydrochloride has been shown to have various biochemical and physiological effects. It has been shown to enhance the stability and solubility of glycosylated products, which can improve their bioavailability and biological activity. The compound has also been shown to enhance the immune response in vitro and in vivo, which can be beneficial in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-D-Xylosyldimethylamine hydrochloride has several advantages and limitations for lab experiments. One of the advantages is its ability to enhance the stability and solubility of glycosylated products, which can improve their bioavailability and biological activity. Another advantage is its ability to enhance the immune response in vitro and in vivo, which can be beneficial in the treatment of various diseases. However, one limitation is that the compound can be difficult to synthesize and purify, which can limit its availability for research.
Zukünftige Richtungen
There are several future directions for the research and development of N-D-Xylosyldimethylamine hydrochloride. One direction is to explore its potential applications in the synthesis of glycosylated natural products, such as glycolipids, glycopeptides, and glycoproteins. Another direction is to investigate its potential applications in the treatment of various diseases, including cancer and autoimmune disorders. Additionally, further research is needed to fully understand the mechanism of action and physiological effects of the compound.
Synthesemethoden
N-D-Xylosyldimethylamine hydrochloride can be synthesized using various methods. One of the most common methods involves the reaction of xylose with dimethylamine in the presence of hydrochloric acid. The resulting product is then purified using column chromatography to obtain N-D-Xylosyldimethylamine hydrochloride.
Wissenschaftliche Forschungsanwendungen
N-D-Xylosyldimethylamine hydrochloride has been widely used in scientific research due to its potential applications in various fields. It has been used as a precursor for the synthesis of various compounds, including glycosylated peptides, glycosylated amino acids, and glycosylated lipids. The compound has also been used in the synthesis of glycosylated natural products, such as glycolipids, glycopeptides, and glycoproteins.
Eigenschaften
CAS-Nummer |
179902-33-1 |
|---|---|
Produktname |
N-D-Xylosyldimethylamine hydrochloride |
Molekularformel |
C7H16ClNO4 |
Molekulargewicht |
213.66 g/mol |
IUPAC-Name |
(3R,4S,5R)-2-(dimethylamino)oxane-3,4,5-triol;hydrochloride |
InChI |
InChI=1S/C7H15NO4.ClH/c1-8(2)7-6(11)5(10)4(9)3-12-7;/h4-7,9-11H,3H2,1-2H3;1H/t4-,5+,6-,7?;/m1./s1 |
InChI-Schlüssel |
IZGHTMSDZUNRSO-VETZBGQHSA-N |
Isomerische SMILES |
CN(C)C1[C@@H]([C@H]([C@@H](CO1)O)O)O.Cl |
SMILES |
CN(C)C1C(C(C(CO1)O)O)O.Cl |
Kanonische SMILES |
CN(C)C1C(C(C(CO1)O)O)O.Cl |
Synonyme |
(3R,4S,5R)-2-dimethylaminooxane-3,4,5-triol hydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



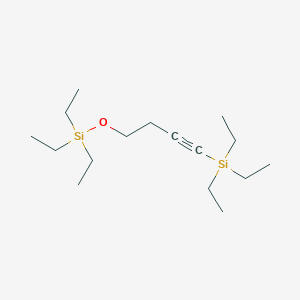
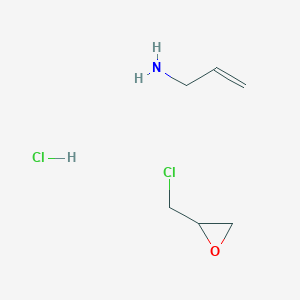
![Methyl (1S,2S,4S)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B70042.png)
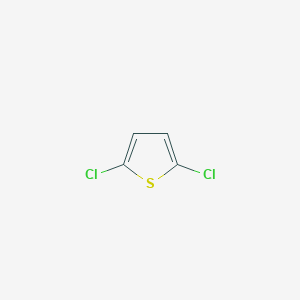
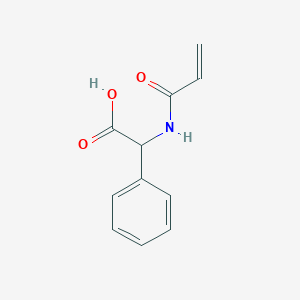
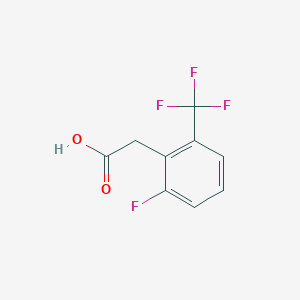
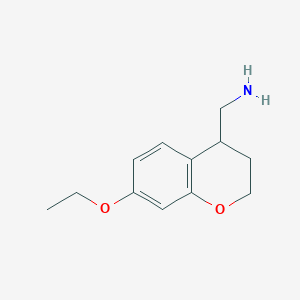
![2-[(2-Chlorobenzyl)oxy]-6-methoxybenzonitrile](/img/structure/B70051.png)
